5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine
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Overview
Description
5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a pyrrolidine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is structurally related to nicotine and is often studied for its potential effects and uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. The process includes several steps, such as esterification, cyclization, and purification, to achieve high purity and yield .
Industrial Production Methods
For industrial production, the compound can be synthesized using readily available raw materials like 6-methylnicotinate. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its interaction with nicotinic acetylcholine receptors, similar to nicotine.
Medicine: Investigated for potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of electronic cigarette products due to its sensory properties
Mechanism of Action
The compound exerts its effects primarily through interaction with nicotinic acetylcholine receptors. It mimics the action of nicotine, binding to these receptors and modulating neurotransmitter release. This interaction leads to various physiological effects, including stimulation and potential analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Nicotine: Structurally similar but with different substitution patterns on the pyridine ring.
6-Methylnicotine: Another analog with a methyl group on the pyridine ring.
Uniqueness
5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its interaction with nicotinic receptors and its sensory properties make it particularly valuable in certain applications, such as electronic cigarettes .
Properties
IUPAC Name |
5-methyl-2-(1-methylpyrrolidin-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-5-6-10(12-8-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHULDGOGAKFHFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2CCCN2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699006 |
Source
|
Record name | 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101540-79-8 |
Source
|
Record name | 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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